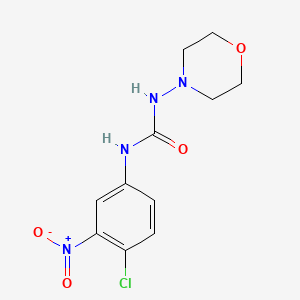

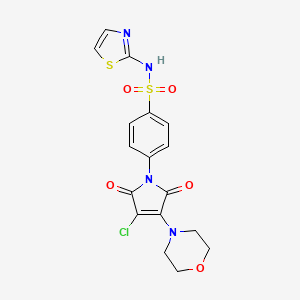

1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

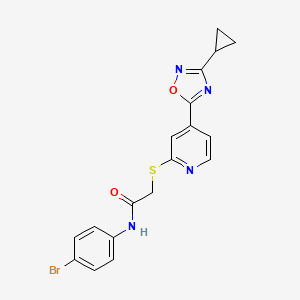

“1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring bonded to a nitro group .

Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For example, the nitro group in nitrophenyl compounds is often reduced to an amine group in various chemical reactions .

Applications De Recherche Scientifique

Cytotoxic Activity on Cancer Cells

A series of eight copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea were designed and synthesized. The cytotoxic activity of all compounds was assessed in three human cancer cell lines (SW480, SW620, PC3) and human normal keratinocytes (HaCaT). The complexes were cytotoxic to the studied tumor cells in the low micromolar range, without affecting the normal cells .

Induction of Apoptosis in Cancer Cells

The complexes induced lactate dehydrogenase (LDH) release in all cancer cell lines, but not in the HaCaT cells. They provoked early apoptosis in pathological cells, especially in SW480 and PC3 cells .

Anti-Inflammatory Properties

The ability of compounds to diminish interleukin-6 (IL-6) concentration in a cell was established .

Antioxidant Properties

The influence of the most promising Cu (II) complexes on intensities of detoxifying and reactive oxygen species (ROS) scavenging the enzymes of tumor cells was studied .

Antimicrobial Activity

The cytotoxic effect of all copper (II) conjugates against standard and hospital bacterial strains was also proved .

Drug Discovery

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, a related compound, has several applications in scientific experiments, including drug discovery, materials science, and catalysis. The compound has been used as a starting material for the synthesis of various pharmacologically active substances, including anti-cancer and anti-inflammatory agents.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withPhosphatidylinositol (PtdIns) transfer proteins (PITPs) . PITPs enhance the activities of PtdIns 4-OH kinases that generate signaling pools of PtdIns-4-phosphate, serving as key regulators of lipid signaling in eukaryotic cells .

Mode of Action

Related compounds have been shown to inhibit the phospholipid exchange cycle of pitps . They compete with native Sec14 phospholipid ligands and arrest phospholipid exchange .

Biochemical Pathways

It can be inferred from related compounds that it may influence thePtdIns-4-P signaling pathway . This pathway is crucial for a broad set of intracellular activities in all eukaryotic cells .

Pharmacokinetics

Similar compounds have been described as having drug-like properties, indicating potential bioavailability .

Result of Action

Related compounds have shown cytotoxic activity against human cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-morpholin-4-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c12-9-2-1-8(7-10(9)16(18)19)13-11(17)14-15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVESNKLVIFGDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)